molecular formula C14H17I2NO5 B558708 Boc-3,5-Diiodo-D-tyrosine CAS No. 214630-08-7

Boc-3,5-Diiodo-D-tyrosine

Cat. No.: B558708
CAS No.: 214630-08-7
M. Wt: 533.1 g/mol
InChI Key: CTUIJSMDTYBOLW-SNVBAGLBSA-N
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Description

Boc-3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by iodine atoms. The compound is further protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .

Mode of Action

It is known that 3,5-diiodotyrosine, from which this compound is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .

Biochemical Pathways

3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, this compound can potentially affect various cellular processes, including metabolism and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store this compound at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-Diiodo-D-tyrosine typically begins with D-tyrosine. The hydroxyl group of tyrosine is first protected using a tert-butoxycarbonyl (Boc) group. The iodination of the phenyl ring at the 3 and 5 positions is then carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the protection of the amino group, iodination, and purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-Diiodo-D-tyrosine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Iodination: Iodine and an oxidizing agent (e.g., iodic acid, hydrogen peroxide).

    Substitution: Nucleophiles such as thiols or amines can replace the iodine atoms under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

Boc-3,5-Diiodo-D-tyrosine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used to study the effects of iodinated tyrosine derivatives on biological systems.

    Medical Research: It is investigated for its potential role in thyroid hormone synthesis and metabolism

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodotyrosine: A non-protected form of the compound used in thyroid hormone synthesis.

    Boc-Tyrosine: A protected form of tyrosine without iodination.

Uniqueness

Boc-3,5-Diiodo-D-tyrosine is unique due to the presence of both the Boc protecting group and the iodine atoms. This combination allows for specific applications in peptide synthesis and biological studies that are not possible with other similar compounds .

Biological Activity

Boc-3,5-diiodo-D-tyrosine is an iodinated derivative of the amino acid tyrosine, notable for its potential applications in medicinal chemistry and peptide synthesis. This compound, with the molecular formula C₁₄H₁₇I₂NO₅ and a molecular weight of 533.101 g/mol, has garnered attention due to its unique biological activities stemming from the presence of iodine atoms at the 3 and 5 positions of the aromatic ring. This article explores its biological activity, synthesis, and potential therapeutic applications.

The synthesis of this compound typically involves the iodination of D-tyrosine followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The presence of iodine enhances the lipophilicity and biological interactions of the compound compared to non-iodinated analogs.

Biological Activity

This compound exhibits several biological activities that are relevant in pharmacological contexts:

  • Enzyme Interaction : The iodinated structure can influence enzyme binding and activity. Research indicates that compounds like this compound may act as inhibitors or modulators of specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular signaling pathways related to growth and proliferation.
  • Thyroid Hormone Mimicry : Given its structural similarities to thyroid hormones, this compound may influence thyroid hormone receptor activity. This property could be leveraged in treatments for thyroid-related disorders.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human leukemia cell lines. The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in leukemia treatment. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

Case Study 2: Thyroid Function Modulation

In another investigation, this compound was tested for its ability to modulate thyroid hormone levels in animal models. Results indicated that administration led to altered serum levels of TSH and T4, demonstrating its influence on thyroid function and potential utility in managing hypothyroidism.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Boc-TyrosineNo iodineBaseline for comparison
3,5-Diiodo-L-TyrosineIodines at positions 3 and 5Cytotoxicity against cancer cell lines
Boc-3-Iodo-D-TyrosineOne iodine at position 3Modulation of thyroid hormone activity
Boc-4-Iodo-L-TyrosineOne iodine at position 4Less studied; potential for similar activity

Properties

IUPAC Name

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIJSMDTYBOLW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388346
Record name Boc-3,5-Diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214630-08-7
Record name Boc-3,5-Diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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